((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone
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Description
((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.327. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Cytotoxicity
One study discusses the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are structurally related to the queried compound. This research demonstrates the high stereo- and enantioselectivity achieved in the synthesis process. Additionally, the synthesized compounds were tested for their cytotoxicity toward marine P388 lymphocytic leukemia and six human cancer cell lines, indicating potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).
Azabicyclo Chemistry
Another study focuses on azabicyclo chemistry, providing insights into the chemical behavior of azabicyclo compounds through the investigation of silver nitrate-catalyzed solvolysis, showcasing the complex reactions and potential for generating novel chemical entities (Mokotoff & Sprecher, 1974).
Polymerization and Material Science
Research on the synthesis and ring-opening polymerization of novel bicyclic oxalactams demonstrates the creation of new polyamides containing tetrahydropyran rings, highlighting applications in material science and engineering (Okada, Sumitomo, Mori, Hall, Chan, & Bruck, 1990).
Ionic Liquids in Synthesis
The preparation of a new DABCO-based ionic liquid and its application in synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives underline the role of ionic liquids in facilitating efficient and green synthetic pathways (Shirini, Langarudi, & Daneshvar, 2017).
Novel Synthesis Approaches
Studies on the thermal conversion of specific carboxylates to tetrahydrocoumarins and the exploration of new synthetic routes for alkoxytropones from dialkoxy oxabicyclic ketones demonstrate the innovative approaches to synthesizing complex molecules, which could have implications in drug design and development (Matsui, Matsushita, & Nakayama, 1992); (Zinser, Henkel, & Föhlisch, 2004).
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-10-8-12-2-3-13(9-10)15(12)14(16)11-4-6-17-7-5-11/h11-13H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCLCNAKTUPSOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.